

# 2-Ethoxyethanethiol reactivity with common functional groups

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## Compound of Interest

Compound Name: 2-Ethoxyethanethiol

Cat. No.: B100845

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An In-Depth Technical Guide to the Reactivity of **2-Ethoxyethanethiol** with Common Functional Groups

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Ethoxyethanethiol** (C<sub>4</sub>H<sub>10</sub>OS) is an organosulfur compound featuring a thiol functional group and an ether linkage.<sup>[1]</sup> Its unique structure imparts a set of chemical properties that make it a versatile reagent and building block in various synthetic applications, including pharmaceuticals and materials science. The nucleophilicity of the thiol group is the primary driver of its reactivity, allowing it to participate in a wide array of chemical transformations. This document provides a comprehensive overview of the reactivity of **2-ethoxyethanethiol** with several common and important functional groups, supported by generalized experimental protocols and reaction pathways.

Due to the limited availability of specific quantitative data for **2-ethoxyethanethiol** in the literature, the information, reaction conditions, and expected outcomes presented herein are based on the well-established and general reactivity patterns of thiols.<sup>[2][3]</sup>

Chemical Properties of **2-Ethoxyethanethiol**

Property	Value
Molecular Formula	C4H10OS[1]
Molecular Weight	106.19 g/mol [1]
IUPAC Name	2-ethoxyethanethiol[1]
CAS Number	17362-04-8[1][4]
Appearance	Colorless liquid (presumed based on similar thiols)
Odor	Pungent, characteristic of thiols[5]

## Safety and Handling

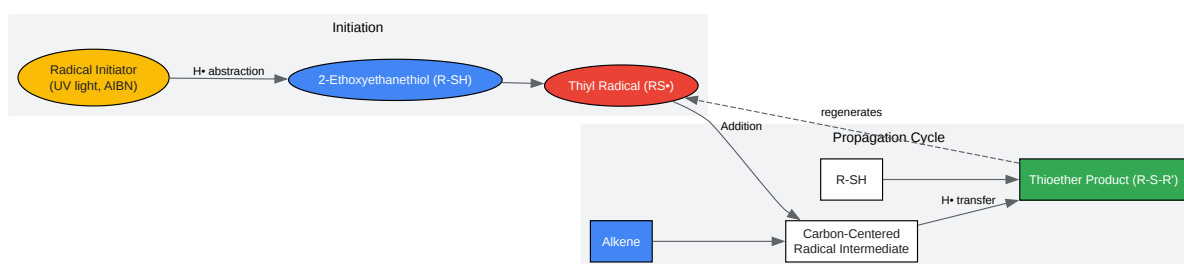
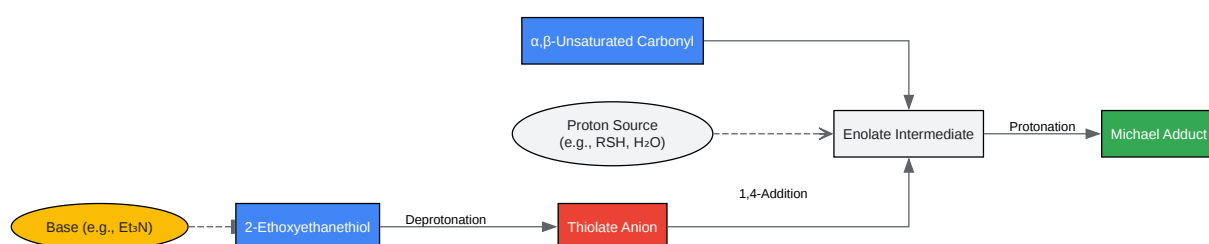
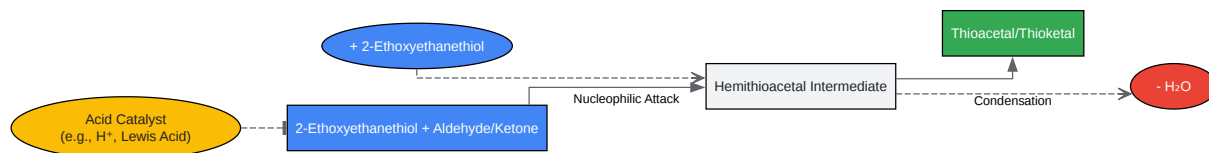
**2-Ethoxyethanethiol** is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

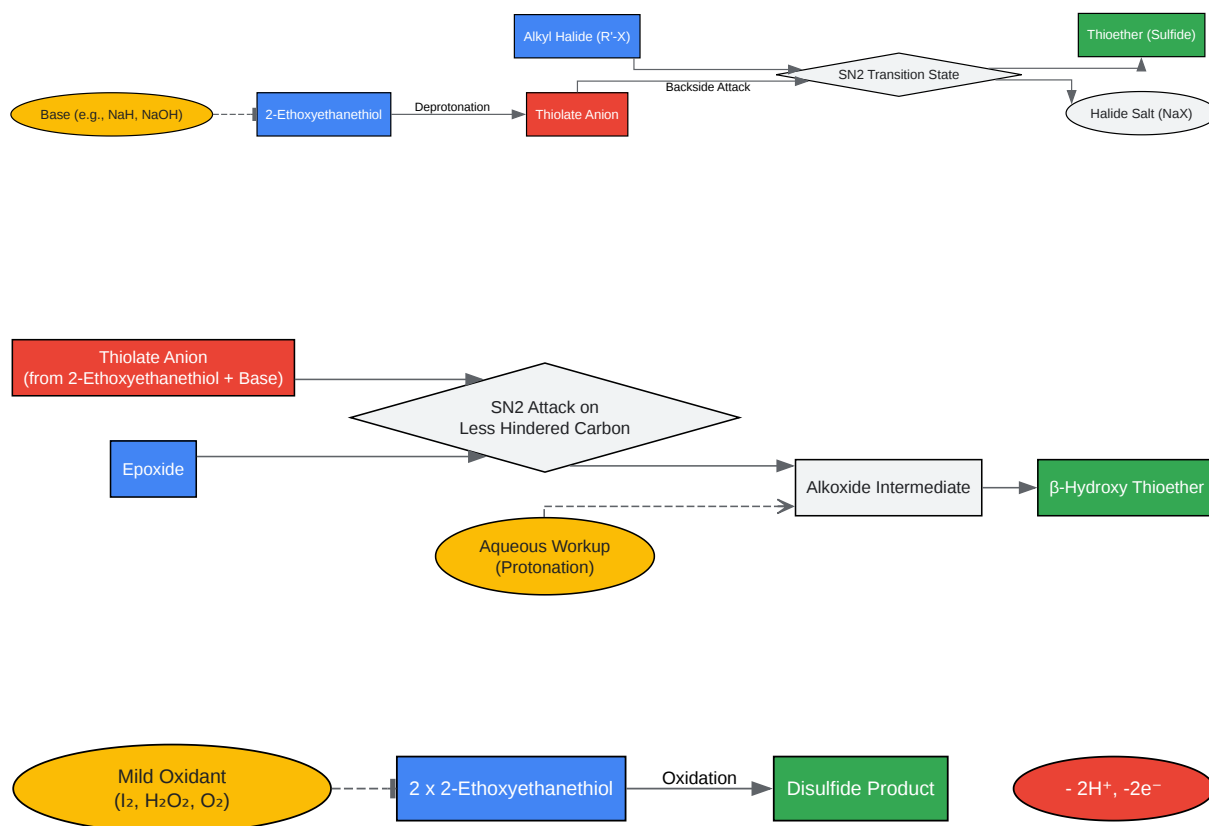
## Core Reactivity Profiles

The reactivity of **2-ethoxyethanethiol** is dominated by the nucleophilic character of the sulfur atom. The thiol proton is weakly acidic (typical thiol pKa is around 10-11), and deprotonation with a base generates a highly nucleophilic thiolate anion ( $RS^-$ ), which is a potent reactant in many substitution and addition reactions.[2][3]

## Reactivity with Aldehydes and Ketones: Thioacetal Formation

Thiols react with aldehydes and ketones in the presence of an acid catalyst (Lewis or Brønsted) to form thioacetals or thioketals.[10][11] This reaction is often used as a method for protecting carbonyl groups in multi-step syntheses.[10] The reaction proceeds through an initial nucleophilic attack of the thiol on the carbonyl carbon to form a hemithioacetal, which then reacts with a second thiol molecule to yield the stable thioacetal.[10]





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